molecular formula C14H19NO3 B2511520 N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide CAS No. 109859-10-1

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide

Cat. No. B2511520
CAS RN: 109859-10-1
M. Wt: 249.31
InChI Key: MQZMQRPCNLHVND-ZIAGYGMSSA-N
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Description

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide, also known as HCA or HCA-A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HCA-A belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

Synthesis and Chemical Reactivity

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide and its related compounds are primarily utilized in the synthesis of novel heterocyclic systems. These compounds serve as significant intermediates in chemical reactions, enabling the creation of a variety of synthetically useful and innovative heterocyclic systems. The review by Gouda et al. (2015) provides a systematic and comprehensive survey of the preparation methods and the chemical reactivity of these compounds, highlighting their importance in the field of heterocyclic synthesis (Gouda et al., 2015).

Biological and Environmental Impact

While not directly discussing this compound, related research indicates that compounds within the acetamide family, such as acetamide and its derivatives, have been studied for their biological and environmental effects. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, providing valuable insights into the biological consequences of exposure to these compounds. The review addresses the varied biological responses and the quantity and type of information available for each chemical, contributing to our understanding of their biological and environmental impact (Kennedy, 2001).

Advanced Oxidation Processes

In the context of environmental chemistry, the degradation of related compounds, such as acetaminophen, through advanced oxidation processes (AOPs) has been reviewed. This process leads to various by-products and biotoxicity, highlighting the need for efficient treatment methods to mitigate potential ecological threats. The work by Qutob et al. (2022) offers a comprehensive overview of the degradation pathways, by-products, and biotoxicity of these processes, providing insights into the environmental impact and management of acetamide derivatives (Qutob et al., 2022).

Neurotoxicity Considerations

The potential neurotoxic effects of brominated flame retardants and their derivatives, including hydroxylated and methoxylated forms, have been the subject of scientific scrutiny. Research by Dingemans et al. (2011) sheds light on the behavioral, structural, and functional alterations observed in the brains of exposed animals, as well as the molecular mechanisms involved, such as effects on neuronal viability, differentiation, neurotransmitter receptors, and intracellular signaling pathways. This study highlights the need for further investigation into the neurotoxicity of these compounds and their metabolites (Dingemans et al., 2011).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(16)15-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17/h6-9,13-14,17H,2-5H2,1H3,(H,15,16)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZMQRPCNLHVND-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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